Imidazo[4,5-c]pyrazole
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Overview
Description
Imidazo[4,5-c]pyrazole is a heterocyclic compound that consists of an imidazole ring fused with a pyrazole ring. This unique structure imparts significant biological and pharmacological activities, making it a compound of interest in medicinal chemistry and various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-c]pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1-phenyl-4,6-dihydrothis compound-5(1H)-thione with carbonyl compounds can yield arylidene derivatives . Another method involves the use of microwave-assisted, one-pot three-component condensation reactions, which offer efficient synthesis with high yields .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[4,5-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated this compound compounds .
Scientific Research Applications
Imidazo[4,5-c]pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation. Additionally, this compound can modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Imidazo[4,5-c]pyrazole can be compared with other similar compounds, such as imidazo[4,5-b]pyridine and imidazo[1,5-a]pyridine. While all these compounds share a fused heterocyclic structure, this compound is unique in its specific fusion pattern and biological activities . Similar compounds include:
Imidazo[4,5-b]pyridine: Known for its GABA A receptor agonist activity and use in central nervous system disorders.
Imidazo[1,5-a]pyridine: Investigated for its anticancer and anti-inflammatory properties.
Properties
IUPAC Name |
imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N4/c1-3-4(8-7-1)6-2-5-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCBAKHQLAYYHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N2)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611798 |
Source
|
Record name | Imidazo[4,5-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251-05-8 |
Source
|
Record name | Imidazo[4,5-c]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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